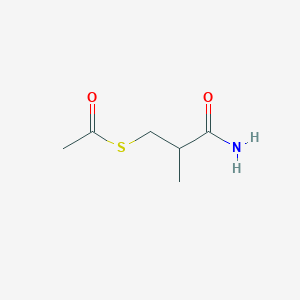

3-(Acetylsulfanyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Acetylsulfanyl)-2-methylpropanamide is an organic compound characterized by the presence of an acetylsulfanyl group attached to a 2-methylpropanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylsulfanyl)-2-methylpropanamide typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride to form 3-(acetylsulfanyl)propionic acid. This intermediate is then reacted with 2-methylpropanamide under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Acetylsulfanyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The acetylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(Acetylsulfanyl)-2-methylpropanamide has shown promise in several areas of pharmaceutical research:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Potential : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases such as arthritis .

- Drug Development : Due to its biological activity, this compound is being explored as a lead compound for drug development targeting various diseases.

The biological activities of this compound can be attributed to its structural features:

- Reactivity : The presence of the acetylsulfanyl group enhances the compound's reactivity with biological targets, potentially influencing enzyme activity or receptor binding.

- Comparative Analysis : A comparison with structurally similar compounds reveals variations in biological activities, indicating that slight modifications can lead to significant differences in efficacy and specificity.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-acetylphenyl)-2-methylpropanamide | Contains an acetophenone moiety | Exhibits different biological activities related to phenolic compounds |

| N-(1-cyano-1-methylethyl)-2-methylpropanamide | Incorporates a cyano group | Known for binding properties with chloride ions |

| N-(3-aminophenyl)-2-methylpropanamide | Features an amino group | Potential use in psychoneurotic disease treatments |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study demonstrated its efficacy as an antimicrobial agent against specific bacterial strains, suggesting further investigation into its mechanism of action and optimization for therapeutic use.

- Another research effort focused on its anti-inflammatory properties, where it was found to inhibit key inflammatory mediators in vitro, indicating potential for treating chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 3-(Acetylsulfanyl)-2-methylpropanamide involves its interaction with biological molecules, particularly enzymes. The acetylsulfanyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, depending on the specific enzyme targeted.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Acetylsulfanyl)propionic acid

- 2-Methylpropanamide

- 3-(Acetylsulfanyl)propionyl chloride

Uniqueness

3-(Acetylsulfanyl)-2-methylpropanamide is unique due to the presence of both an acetylsulfanyl group and a 2-methylpropanamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(Acetylsulfanyl)-2-methylpropanamide is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉NO₂S. It features an acetylsulfanyl group attached to a 2-methylpropanamide backbone, which contributes to its unique reactivity and biological properties. The presence of the carbonyl group (C=O) linked to a nitrogen atom classifies it as an amide, while the acetylsulfanyl group enhances its chemical versatility.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Enzyme Inhibition : The compound can inhibit certain enzymes, making it useful in biochemical studies related to enzyme activity and regulation.

- Potential Therapeutic Applications : Preliminary studies suggest that derivatives of this compound may have applications in treating metabolic disorders and other health conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The acetylsulfanyl group enhances binding affinity to biological targets, which may include enzymes and receptors involved in metabolic pathways. Understanding the precise mechanisms requires further investigation into its interactions at the molecular level.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of 3-(Acetylsulfanyl)propionic Acid : This intermediate is synthesized by reacting 3-mercaptopropionic acid with acetyl chloride.

- Amidation Reaction : The resulting acid is then reacted with 2-methylpropanamide in the presence of a base like triethylamine to yield this compound.

These reactions are conducted under controlled conditions to optimize yield and purity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-acetylphenyl)-2-methylpropanamide | Contains an acetophenone moiety | Exhibits different biological activities related to phenolic compounds |

| N-(1-cyano-1-methylethyl)-2-methylpropanamide | Incorporates a cyano group | Known for its binding properties with chloride ions |

| N-(3-aminophenyl)-2-methylpropanamide | Features an amino group | Potential use in psychoneurotic disease treatments |

This table highlights how the structural variations influence their respective biological activities and potential applications.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the precise molecular interactions and pathways influenced by this compound.

- Development of Derivatives : Synthesizing and testing derivatives for enhanced biological activity or reduced toxicity.

Propiedades

IUPAC Name |

S-(3-amino-2-methyl-3-oxopropyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHFMYXWZPWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.